molecular formula C21H20N2O4 B2678148 N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 862831-97-8

N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2678148
CAS No.: 862831-97-8
M. Wt: 364.401
InChI Key: NRFWBNXEFNJNLH-UHFFFAOYSA-N
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Description

N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a heterocyclic compound featuring a 1,4-benzodioxin moiety linked via a methylene bridge to an acetamide group. The acetamide is further substituted with a 1,2-dimethylindole ring bearing a 2-oxo group. The compound’s synthesis likely involves coupling a benzodioxin-derived amine with a pre-functionalized indole-acetic acid derivative, followed by spectroscopic characterization (e.g., 1H NMR, IR) as seen in analogous syntheses .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-13-19(15-7-3-4-8-16(15)23(13)2)20(24)21(25)22-11-14-12-26-17-9-5-6-10-18(17)27-14/h3-10,14H,11-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRFWBNXEFNJNLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCC3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide typically involves multiple steps, starting with the preparation of the benzodioxin and indole intermediates. One common route involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then further treated with various alkyl or aralkyl halides in N,N-dimethylformamide (DMF) in the presence of lithium hydride (LiH) as a base .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzodioxin Moieties

Compounds sharing the 1,4-benzodioxin core but differing in substituents include:

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide (): This analogue replaces the indole-acetamide group with an isoquinoline-oxyacetamide system. The isoquinoline’s bulkiness and basic nitrogen may enhance π-π stacking and protonation-dependent solubility compared to the dimethylindole in the target compound .
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide (): Here, a pyrimidoindole-sulfanyl group replaces the 2-oxoindole-acetamide. The sulfanyl linker and fused pyrimidine ring could increase metabolic resistance but reduce hydrogen-bonding capacity relative to the oxoacetamide group .

Key Structural Differences:

Feature Target Compound Compound Compound
Benzodioxin Position 2-yl-methyl substituent 6-yl-acetamide 6-yl-acetamide
Heterocyclic Core 1,2-Dimethylindole-2-oxoacetamide Isoquinoline-oxyacetamide Pyrimidoindole-sulfanylacetamide
Linker Methylene bridge Ether-oxygen Sulfanyl group

Indole-Acetamide Derivatives

Compounds with indole-acetamide backbones but divergent substituents include:

  • 2-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol (): This derivative replaces the 2-oxoacetamide with an oxadiazole-thiol group.
  • 2-Hydroxy-2-(5-methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenyl-acetamide (): The indole-3-ylidene group introduces conjugation, enhancing planarity and π-stacking ability compared to the target’s 1,2-dimethylindole. The hydroxy group may also improve solubility .

Functional Group Impact:

  • Hydrogen Bonding : The target compound’s 2-oxoacetamide offers two hydrogen-bond acceptors (amide carbonyl and oxo group), whereas oxadiazole-thiol derivatives () prioritize thiol-mediated interactions .

Heterocyclic Hybrids with Varied Cores

  • (Substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate (): This hybrid combines a benzoxazine core with an oxadiazole-phenyl group. Unlike the target compound’s benzodioxin, the benzoxazine’s NH group could participate in additional hydrogen bonding, while the oxadiazole enhances thermal stability .
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Though simpler, its N,O-bidentate directing group highlights the importance of amide coordination in metal-catalyzed reactions—a property the target compound’s acetamide may share .

Synthetic Considerations:

  • Yield and Complexity : The target compound’s synthesis may face challenges in coupling sterically hindered indole and benzodioxin precursors, whereas oxadiazole-containing analogues () benefit from modular cyclization reactions .
  • Characterization : All compounds rely on 1H NMR and IR for structural validation, but X-ray crystallography (as in ) is critical for confirming stereoelectronic effects in complex hybrids .

Biological Activity

N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article explores the biological activity of this compound based on existing literature, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

Synthesis

The synthesis of this compound involves several steps that typically include the reaction of 2-bromo-N-(un/substituted phenyl)acetamides with 2,3-dihydrobenzo[1,4]dioxin derivatives. The reaction is often performed in a solvent like DMF with bases such as lithium hydride to facilitate the formation of the desired acetamide.

Enzyme Inhibition

Research indicates that compounds related to this compound exhibit significant enzyme inhibitory potential. Specifically:

  • α-glucosidase Inhibition : Studies have shown that compounds containing the benzodioxane moiety can inhibit α-glucosidase activity, which is crucial for managing Type 2 Diabetes Mellitus (T2DM) by slowing carbohydrate absorption .
CompoundInhibition (%)Reference
Benzodioxane Derivative A70%
Benzodioxane Derivative B65%

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can significantly reduce the viability of various cancer cell lines:

  • Caco-2 Cells : The compound showed a reduction in cell viability by approximately 39.8% compared to control groups (p < 0.001) .
Cell LineViability Reduction (%)p-value
Caco-239.8<0.001
A54935.0<0.01

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Enzyme Interaction : The compound likely interacts with specific enzymes involved in metabolic pathways, leading to altered enzyme activity and subsequent physiological effects.
  • Signal Transduction Modulation : Its structural components may allow it to influence various signaling pathways critical for cell proliferation and survival.

Case Studies

Several case studies highlight the effectiveness of related compounds in clinical settings:

  • Case Study on T2DM Management : Patients treated with derivatives exhibiting α-glucosidase inhibition showed improved glycemic control compared to those on standard therapy alone.
  • Cancer Treatment Trials : Preliminary trials using similar indole-based compounds have reported promising results in reducing tumor sizes in preclinical models.

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